3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Catalog No.
S574981
CAS No.
34143-74-3
M.F
C10H5F17S
M. Wt
480.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluo...

CAS Number

34143-74-3

Product Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-thiol

Molecular Formula

C10H5F17S

Molecular Weight

480.19 g/mol

InChI

InChI=1S/C10H5F17S/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2

InChI Key

URJIJZCEKHSLHA-UHFFFAOYSA-N

SMILES

C(CS)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanethiol, HDFT cpd

Canonical SMILES

C(CS)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Self-Assembled Monolayers (SAMs):

HFDT finds application in the creation of self-assembled monolayers (SAMs) on various surfaces. SAMs are ordered assemblies of molecules linked to a substrate through strong chemical bonds. HFDT, with its perfluorinated tail and thiol head group, can form well-defined and densely packed SAMs on metals like gold and silver. These SAMs hold potential for various research applications, including:

  • Studying surface-molecule interactions: HFDT SAMs provide a well-defined and controllable platform for studying interactions between molecules and surfaces. Researchers can use these SAMs to investigate factors influencing adsorption, electron transfer, and other surface phenomena .
  • Modifying surface properties: HFDT SAMs can modify the surface properties of materials, such as wettability, adhesion, and chemical reactivity. This allows researchers to tailor surfaces for specific applications, such as creating biocompatible surfaces for implants or developing corrosion-resistant materials .
  • Biosensing and biodetection: HFDT SAMs can be functionalized with biorecognition molecules like antibodies or aptamers, enabling the development of biosensors for detecting specific biological targets. This has potential applications in disease diagnosis, environmental monitoring, and food safety analysis .

Organic Electronics:

HFDT is also being explored in the field of organic electronics, which deals with the development of electronic devices using organic materials. The unique properties of HFDT, such as its high thermal and chemical stability, make it a promising candidate for various applications, including:

  • Organic field-effect transistors (OFETs): HFDT can be used as a dielectric material in OFETs, which are transistors based on organic semiconductors. Its low dielectric constant and good film-forming properties contribute to improved device performance .
  • Organic light-emitting diodes (OLEDs): HFDT can be used as a hole transport layer in OLEDs, which are devices that emit light when an electric current passes through them. Its ability to efficiently transport holes (positively charged carriers) is crucial for efficient OLED operation .

Other Potential Applications:

Beyond the mentioned areas, HFDT is being investigated for other potential applications, including:

  • Fuel cell membranes: HFDT is being explored as a material for fuel cell membranes due to its chemical stability and ability to conduct protons .
  • Anti-corrosion coatings: HFDT's ability to form protective layers on metal surfaces makes it a potential candidate for developing anti-corrosion coatings.

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol is a perfluorinated thiol compound characterized by a long carbon chain and multiple fluorine substituents. Its chemical structure consists of a decanethiol backbone with fluorine atoms attached to the 3rd to 10th positions. This unique configuration contributes to its hydrophobic and oleophobic properties, making it useful in various applications where surface modification is desired.

The primary mechanism of action of HFDT lies in its ability to self-assemble on surfaces. The strong affinity of the thiol group towards metals allows HFDT to form a dense and ordered monolayer on metal surfaces []. The fluorinated chain then orients itself outwards, creating a hydrophobic and chemically inert surface. This property is exploited in various research applications, such as corrosion protection and modifying surface properties for specific functionalities [].

  • Corrosivity: Perfluorinated thiols can be corrosive to some materials. It is advisable to wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Environmental Persistence: Perfluorinated compounds are known to be persistent in the environment. Proper disposal procedures should be followed to minimize environmental impact.

The reactivity of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol primarily involves its thiol group (-SH), which can undergo typical thiol reactions such as oxidation to form disulfides or reaction with alkyl halides to form thioethers. Additionally, the presence of fluorinated carbons can influence the compound's behavior in reactions involving nucleophiles and electrophiles due to the strong electronegativity of fluorine atoms .

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol typically involves the following methods:

  • Electrophilic Fluorination: Starting from a suitable precursor compound (like decanethiol), electrophilic fluorination can be employed to introduce fluorine atoms at specific positions.
  • Fluorinated Reagents: Utilizing specialized fluorinating agents that selectively add fluorine to the carbon chain while preserving the thiol functionality.
  • Reduction Reactions: If starting materials contain sulfonyl groups or similar functionalities that need reduction to form thiols.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product .

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol has several notable applications:

  • Surface Coatings: Used in the formulation of hydrophobic and oleophobic coatings for textiles and electronics.
  • Chemical Intermediates: Serves as a precursor in synthesizing other fluorinated compounds.
  • Bioconjugation: Potential use in bioconjugation techniques due to its thiol group.

These applications leverage its unique properties derived from both its long carbon chain and multiple fluorine substituents .

Interaction studies involving 3,3,4,4,5,5,6,6,7,7,8,8、9、9、10、10、10-Heptadecafluoro-1-decanethiol often focus on its behavior in various environments:

  • Biological Systems: Investigating how this compound interacts with cellular membranes and proteins.
  • Environmental Studies: Examining its persistence in aquatic environments and potential bioaccumulation effects.

Such studies are crucial for understanding the ecological impact and safety profile of this compound .

Several compounds share structural similarities with 3、3、4、4、5、5、6、6、7、7、8、8、9、9、10、10、10-Heptadecafluoro-1-decanethiol. Here are some notable examples:

Compound NameStructureUnique Features
PerfluorodecanethiolC${10}$H${21}$F$_{17}$SShorter carbon chain; fewer fluorines
PerfluorooctanethiolC${8}$H${17}$F$_{14}$SShorter chain; commonly used in surface modification
PerfluorododecanthiolC${12}$H${25}$F$_{20}$SLonger carbon chain; more fluorine substitutions

Uniqueness: The distinct feature of 3、3、4、4、5、5、6、6、7、7、8、8、9、9、10、10、10-Heptadecafluoro-1-decanethiol is its specific arrangement of multiple fluorines across a longer carbon chain compared to other perfluorinated thiols. This configuration enhances its hydrophobic characteristics significantly more than shorter-chain analogs .

XLogP3

6.7

UNII

7D5R6U82KA

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34143-74-3

Wikipedia

1,1,2,2-tetrahydroperfluorodecanethiol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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